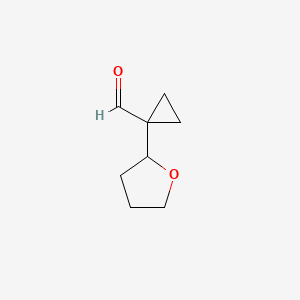![molecular formula C15H12N4O2 B2567797 N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide CAS No. 477710-89-7](/img/structure/B2567797.png)
N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide
Vue d'ensemble
Description
N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a furohydrazide derivative that contains a pyrazole ring, which gives it unique properties that make it suitable for use in scientific research.
Mécanisme D'action
The mechanism of action of N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a key role in cancer cell signaling.
Biochemical and Physiological Effects:
N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide is its potent anti-cancer properties, which make it suitable for use in cancer research. Additionally, this compound has low toxicity and is relatively easy to synthesize, which makes it an attractive candidate for further research.
However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, more research is needed to fully understand the long-term effects of this compound on human health.
Orientations Futures
There are several future directions for research on N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide. One potential direction is to explore the use of this compound in combination with other anti-cancer agents to enhance its efficacy. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as neurodegenerative diseases and inflammation. Finally, more studies are needed to investigate the safety and toxicity of this compound in animal and human models.
Méthodes De Synthèse
The synthesis of N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide involves the reaction of furoic acid hydrazide with 3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.
Applications De Recherche Scientifique
N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide has several potential applications in scientific research. One of the key areas of research where this compound has been studied extensively is cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-15(13-7-4-8-21-13)19-17-10-12-9-16-18-14(12)11-5-2-1-3-6-11/h1-10H,(H,16,18)(H,19,20)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNRWPPOOJTTQC-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329456 | |
| Record name | N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817720 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477710-89-7 | |
| Record name | N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



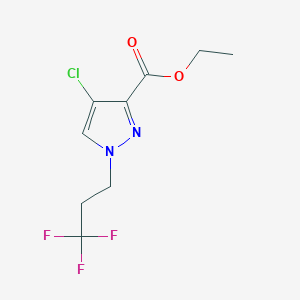
![benzo[d][1,3]dioxol-5-yl(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2567718.png)
![4-(4-Methylphenoxy)-N-[(4-methyl-1-prop-2-enoylpiperidin-4-yl)methyl]butanamide](/img/structure/B2567720.png)
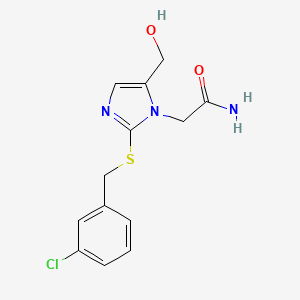
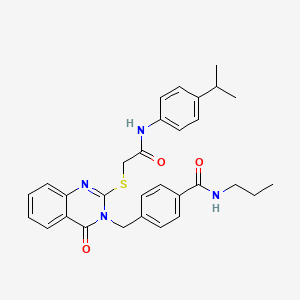
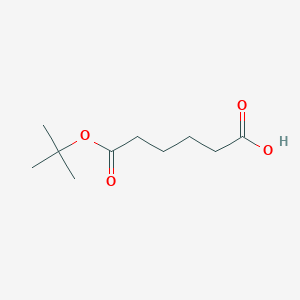
![6-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2567724.png)
![N-([1,1'-biphenyl]-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2567725.png)
![3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2567726.png)
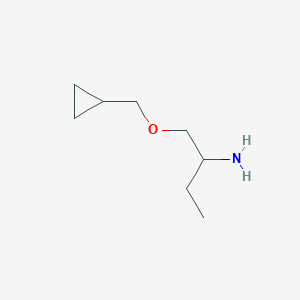

![N-[2-Hydroxy-2-(2-methylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2567732.png)
![N-(benzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2567733.png)
